molecular formula C6H12N2O2 B11959393 N,N'-Tetramethylenebis(formamide) CAS No. 50326-52-8

N,N'-Tetramethylenebis(formamide)

Cat. No.: B11959393
CAS No.: 50326-52-8
M. Wt: 144.17 g/mol
InChI Key: XAQWCVPBQWSGPA-UHFFFAOYSA-N
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Description

N,N’-Tetramethylenebis(formamide) is an organic compound with the molecular formula C6H12N2O2 It is a derivative of formamide and is characterized by the presence of two formamide groups connected by a tetramethylene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Tetramethylenebis(formamide) typically involves the reaction of formamide with a tetramethylene diamine under controlled conditions. One common method is the formylation of tetramethylene diamine using formic acid or other formylating agents. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst to achieve high yields .

Industrial Production Methods

In industrial settings, the production of N,N’-Tetramethylenebis(formamide) can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved efficiency. The use of solid acid catalysts, such as sulfonated rice husk ash, has been reported to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

N,N’-Tetramethylenebis(formamide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include primary amines, carboxylic acids, and substituted formamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N’-Tetramethylenebis(formamide) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-Tetramethylenebis(formamide) involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. Additionally, its formamide groups can participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Tetramethylenebis(formamide) is unique due to its tetramethylene bridge, which imparts distinct chemical properties and reactivity compared to other formamide derivatives. This structural feature allows for specific applications in synthesis and industrial processes that are not feasible with simpler formamides .

Properties

CAS No.

50326-52-8

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

N-(4-formamidobutyl)formamide

InChI

InChI=1S/C6H12N2O2/c9-5-7-3-1-2-4-8-6-10/h5-6H,1-4H2,(H,7,9)(H,8,10)

InChI Key

XAQWCVPBQWSGPA-UHFFFAOYSA-N

Canonical SMILES

C(CCNC=O)CNC=O

Origin of Product

United States

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